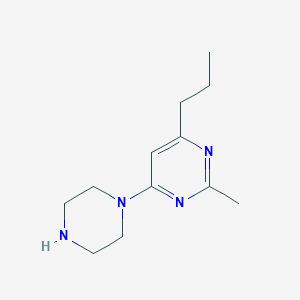

(2-((2-Hydroxyethyl)amino)pyrimidin-5-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

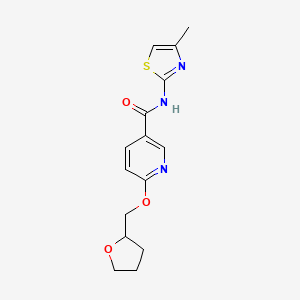

“(2-((2-Hydroxyethyl)amino)pyrimidin-5-yl)boronic acid” is a chemical compound that is used as a building block in organic synthesis . It is also used in the pharmaceutical industry as an intermediate .

Synthesis Analysis

The synthesis of this compound involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of this compound .Molecular Structure Analysis

The molecular structure of “(2-((2-Hydroxyethyl)amino)pyrimidin-5-yl)boronic acid” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

This compound is involved in catalytic protodeboronation of pinacol boronic esters, a process that allows for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but not well known .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-((2-Hydroxyethyl)amino)pyrimidin-5-yl)boronic acid” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. Researchers use boron reagents, including boronic acids, as key components in this process. 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid serves as an excellent substrate for SM coupling reactions. By coupling it with various aryl or heteroaryl halides, scientists can synthesize diverse organic molecules with high efficiency and selectivity .

Boron Neutron Capture Therapy (BNCT)

While BNCT primarily involves boron-10 (10B), boronic acids can be relevant in this context. BNCT is a cancer treatment that exploits the ability of 10B to capture thermal neutrons, leading to localized nuclear reactions and tumor cell destruction. Although 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid is not a direct BNCT agent, its boron-containing moiety could inspire the design of more effective boron carriers for this therapy.

These applications highlight the versatility and significance of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid in scientific research. Researchers continue to explore its properties and applications across various disciplines. If you need further details or have additional questions, feel free to ask

Future Directions

properties

IUPAC Name |

[2-(2-hydroxyethylamino)pyrimidin-5-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BN3O3/c11-2-1-8-6-9-3-5(4-10-6)7(12)13/h3-4,11-13H,1-2H2,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOJWRUCXXCYMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)NCCO)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-((2-Hydroxyethyl)amino)pyrimidin-5-yl)boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-propylurea](/img/structure/B2832566.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B2832567.png)

![6-(2-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2832569.png)

![2-[4-Phenyl-2-(phenylmethoxycarbonylamino)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2832572.png)

![3-[[4-Amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one](/img/structure/B2832574.png)